

gossypetin molecular docking studies SARS-CoV-2 3CLpro

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Compound Focus: Gossypetin

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Key Experimental Parameters from Literature

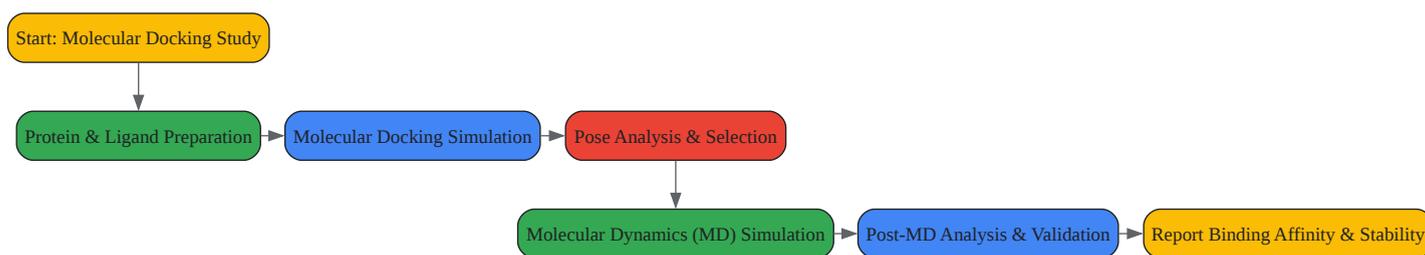
The table below consolidates critical parameters and findings from recent in silico studies on SARS-CoV-2 3CLpro inhibitors, which can inform your experimental design for **gossypetin**.

Study Focus / Compound Class	Software & Force Field	Key Binding Residues Identified	Reported Binding Energy / Affinity	Citation
Marine Natural Compounds	AutoDock Vina, GROMACS, AMBER99SB-ILDN	His41, Cys145 (Catalytic Dyad)	< -7.0 kcal/mol (e.g., Isobutyrolactone II: -7.4 kcal/mol) [1]	
Phytochemicals (Virtual Screening)	Molecular Docking, MD, MM-GBSA	His41, Cys145, Glu166, Thr26, Leu27	MM-GBSA: -22.04 to -105.01 kcal/mol (for top hits) [2] [3]	
Galloyl-Flavonoid Conjugates	AutoDock 4.2, GROMACS, MM-GBSA	Catalytic dyad; Galloyl group binds S1' sub-pocket (Thr26, Leu27)	N/A (showed 23-fold increase in activity over parent compounds) [4] [5]	

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Flavonoids (General)	AutoDock Tools 4.2, GROMACS	His41, Cys145, Glu166	N/A [5]	

Detailed Experimental Protocols

The methodologies from the search results can be directly applied to a study on **gossypetin**. The following workflow outlines the general process, from initial preparation to final analysis.



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System Preparation

- **Receptor (3CLpro) Preparation:**
 - Obtain the crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (e.g., PDB IDs: **6LU7**, **6M2N**, **7BAJ**) [1] [5] [4].
 - Using tools like **AutoDock Tools** or **Discovery Studio**, remove water molecules and any native ligands or co-crystallized compounds that are not part of the protein structure [5].
 - Add polar hydrogen atoms and assign Gasteiger partial charges to prepare the protein for docking calculations [1].
- **Ligand (Gossypetin) Preparation:**

- Retrieve the 3D chemical structure of **gossypetin** in SDF or MOL2 format from databases like **PubChem**.
- Perform **energy minimization** and geometry optimization using software like **ChemBioOffice** (with the MM2 force field) or **Avogadro** (using the steepest descent algorithm) to ensure a stable, low-energy conformation [1] [5].

Molecular Docking

- **Setup:** Define the docking grid (search space) centered on the catalytic dyad residues **His41** and **Cys145** of 3CLpro to target the active site [1].
- **Execution:** Perform docking simulations using software such as **AutoDock Vina** or **AutoDock 4.2** [1] [5].
- **Analysis:** Run multiple docking runs (e.g., 20 runs per compound) and select the top poses based on the lowest (most negative) binding energy (kcal/mol). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π - π stacking) between **gossypetin** and key active site residues like **Glu166**, **His163**, and **Thr26/Leu27** in the S1' sub-pocket [1] [4].

Molecular Dynamics (MD) Simulation

- **System Setup:** Solvate the top-ranked ligand-protein complex from docking in a cubic water box (e.g., using TIP3P water model). Add ions (e.g., Na^+ , Cl^-) to neutralize the system's charge [1].
- **Simulation Run:** Conduct MD simulations using software like **GROMACS**. A typical protocol includes:
 - **Energy minimization** (steepest descent algorithm) until atomic forces are below 10 kJ/mol/nm [1].
 - **Equilibration** in two phases: NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles at 310 K and 1 bar [1].
 - **Production run** for a sufficient duration (e.g., **100 ns to 300 ns**) to observe stable binding [1] [3].
- **Trajectory Analysis:** Calculate the following properties to assess complex stability:
 - **Root-mean-square deviation (RMSD)** of the protein backbone and ligand.
 - **Root-mean-square fluctuation (RMSF)** of protein residues.
 - Number and stability of **hydrogen bonds** throughout the simulation.
 - The **solvent-accessible surface area (SASA)** of the binding pocket [1] [3].

Binding Free Energy Calculation

- Use the MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) or MM-PBSA (Poisson-Boltzmann) method on frames extracted from the stable phase of the MD trajectory.
- This provides a more reliable estimate of the binding free energy than docking scores alone and helps decompose the energy contributions per residue [2] [3] [5].

Interpretation Guidelines

- A stable ligand-protein complex is typically indicated by low and stable RMSD values for both the protein and ligand after an initial equilibration period.
- A high, negative MM-GBSA binding energy (e.g., -40 to -100 kcal/mol range for strong binders) suggests favorable and stable binding [2].
- Consistent interactions with the catalytic dyad (**His41-Cys145**) and other key residues (**Glu166**, **Thr26**) throughout the MD simulation are strong indicators of inhibitory potential [1] [4].

Critical Considerations for Your Study on Gossypetin

Since specific data on **gossypetin** was not found, here are key points to focus on in your research:

- **Confirm Catalytic Dyad Binding:** Pay close attention to whether **gossypetin** forms stable interactions with the catalytic dyad **His41 and Cys145**, as this is a hallmark of many potent 3CLpro inhibitors [1] [6].
- **Investigate Covalent Inhibition Potential:** Examine the chemical structure of **gossypetin**. If it contains catechol or other oxidizable groups, it might act as a **covalent inhibitor** after oxidation to a quinone, similar to myricetin and dihydromyricetin, which covalently bind to **Cys300** or **Cys44** of 3CLpro [7]. This would require a different docking protocol (covalent docking).
- **Leverage Fragment Molecular Orbital (FMO) Calculations:** For deep, atomic-level insight, consider using FMO calculations. This method can precisely quantify interaction energies and identify if specific moieties in **gossypetin** (e.g., a pyrogallol group) are responsible for strong binding in sub-pockets like S1' [4].

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